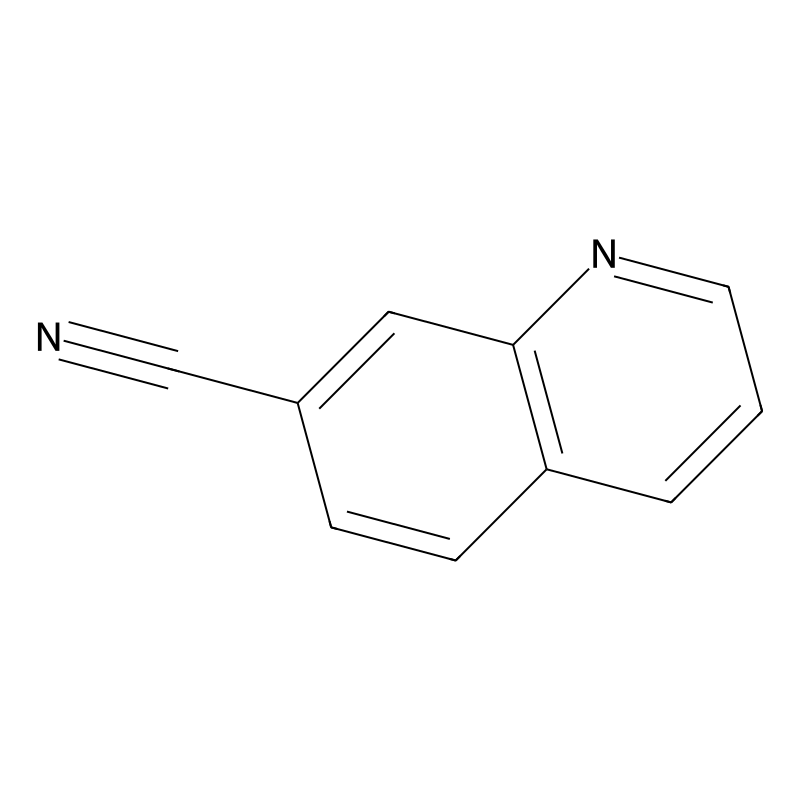

Quinoline-7-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Quinoline-7-carbonitrile serves as a valuable scaffold for designing and synthesizing novel therapeutic agents. Studies have shown its potential for:

- Anticancer properties: Derivatives of Quinoline-7-carbonitrile have exhibited promising antitumor activity against various cancer cell lines. Research suggests they may work by inhibiting enzymes or disrupting cell cycle progression [].

- Antimicrobial activity: Certain Quinoline-7-carbonitrile derivatives have demonstrated activity against bacteria, fungi, and other microbes. This opens doors for exploring them as potential antibiotics or antifungals [].

Note

Further research is necessary to fully understand the mechanisms of action and optimize these derivatives for clinical use.

Material Science

The properties of Quinoline-7-carbonitrile make it a candidate material for various applications:

- Organic electronics: Due to its aromatic structure and potential for functionalization, Quinoline-7-carbonitrile is being investigated for use in organic light-emitting diodes (OLEDs) and other organic electronic devices [].

- Ligand design: The molecule's ability to bind to metals makes it a potential ligand for designing new catalysts or materials with desired properties [].

Quinoline-7-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by a carbonitrile group at the seventh position of the quinoline ring. This structure contributes to its unique chemical properties and biological activities. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

- Cyclization Reactions: It serves as a starting material in cyclization reactions, leading to more complex structures. For instance, it can be transformed into various heterocycles through nucleophilic substitutions and electrophilic aromatic substitutions.

- Nucleophilic Reactions: The carbonitrile group can undergo nucleophilic addition reactions, enhancing the compound's reactivity and potential for further functionalization .

- Knoevenagel Condensation: This reaction can be utilized for synthesizing derivatives by reacting quinoline-7-carbonitrile with aldehydes or ketones under specific conditions.

Quinoline-7-carbonitrile exhibits significant biological activities:

- Anticancer Properties: Studies have shown that quinoline derivatives, including quinoline-7-carbonitrile, possess anticancer activity against various cell lines such as breast cancer and leukemia. The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation .

- Antibacterial Activity: The compound has been explored for its antibacterial properties, targeting essential bacterial enzymes and pathways.

- Antiparasitic Effects: It has demonstrated effectiveness against parasites like Plasmodium, which causes malaria .

Several methods exist for synthesizing quinoline-7-carbonitrile:

- From Thieno[3,2-f]quinoline: This multi-step synthesis involves oxidation, chlorination, and hydrolysis processes.

- Microwave-Assisted One-Pot Synthesis: A modern approach that utilizes microwave energy to facilitate Knoevenagel condensation and Michael addition reactions in a solvent-free environment.

- Reactions with Hydroxylamine Hydrochloride: This method involves reacting specific precursors under controlled conditions to yield quinoline-7-carbonitrile derivatives.

Quinoline-7-carbonitrile finds applications in various fields:

- Medicinal Chemistry: It is a building block for synthesizing new pharmacologically active compounds.

- Corrosion Inhibition: Its derivatives have been studied as corrosion inhibitors in the oil and gas industry due to their ability to form protective layers on metal surfaces.

- Fluorescent Probes: Certain derivatives exhibit fluorescence properties suitable for biological and chemical sensing applications.

Research on quinoline-7-carbonitrile has included interaction studies focusing on its binding affinities with various biological targets. These studies often involve structure-activity relationship analyses, revealing how modifications to the compound influence its biological efficacy. For example, some derivatives have shown promising results as inhibitors of specific enzymes involved in cancer progression or bacterial survival .

Quinoline-7-carbonitrile is unique within its class but shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methylquinoline | Methyl group at position 6 | Exhibits different biological activities |

| 8-Anilinoimidazoquinoline | Aniline substitution at position 8 | Known for Src kinase inhibition |

| 4-(Arylamino)quinoline | Arylamino substitution at position 4 | Functions as irreversible inhibitors of certain kinases |

| 2-(1H-Indol-3-yl)quinoline | Indole substitution at position 2 | Displays PDE4 inhibitory properties |

These compounds highlight the structural diversity within the quinoline family while emphasizing the unique positioning of the carbonitrile group in quinoline-7-carbonitrile.

Quinoline-7-carbonitrile is defined as a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, with a cyano group (-C≡N) substituent at the seventh carbon position of the quinoline nucleus. The compound exhibits a planar molecular geometry characteristic of aromatic systems, with the nitrile group providing additional electronic and steric influences on the overall molecular behavior.

The structural characteristics of quinoline-7-carbonitrile can be comprehensively described through various molecular descriptors and physical properties. The compound possesses a molecular weight of 154.17 grams per mole and maintains a rigid bicyclic framework that contributes to its stability and reactivity patterns. The presence of two nitrogen atoms within the structure - one as part of the pyridine ring and another within the nitrile group - creates multiple sites for potential chemical interactions and coordination chemistry applications.

Table 1: Fundamental Molecular Properties of Quinoline-7-carbonitrile

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as N#CC1=CC=C2C=CC=NC2=C1, which clearly delineates the connectivity pattern and functional group positioning. This structural representation reveals the systematic arrangement of atoms that gives quinoline-7-carbonitrile its distinctive chemical and physical properties.

The electronic structure of quinoline-7-carbonitrile exhibits characteristics typical of aromatic heterocycles, with delocalized pi-electron systems contributing to molecular stability. The nitrile group at position seven introduces electron-withdrawing effects that influence the overall electron density distribution throughout the quinoline ring system. These electronic effects have profound implications for the compound's reactivity patterns and its utility in various synthetic transformations.

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 0 | |

| Heavy Atom Count | 12 | |

| Formal Charge | 0 | |

| Complexity | 203 |

Historical Context in Heterocyclic Chemistry

The development of quinoline-7-carbonitrile synthesis methods represents an important chapter in the broader history of heterocyclic chemistry, particularly in the evolution of quinoline derivative preparation techniques. Historical research in quinoline chemistry can be traced back to the late 19th century when fundamental synthetic methodologies were first established. The Skraup reaction, introduced in 1880, represented one of the earliest systematic approaches to quinoline synthesis, though it primarily focused on unsubstituted quinoline systems rather than functionalized derivatives like quinoline-7-carbonitrile.

The synthesis of specific quinoline carbonitrile derivatives gained prominence during the mid-20th century, particularly during World War II-era research focused on antimalarial agent development. A significant milestone in quinoline-7-carbonitrile chemistry occurred in 1947 when Price and coworkers published detailed synthetic methodologies for 4-chloro-7-cyanoquinoline and related compounds. This research established fundamental synthetic pathways that involved the conversion of amino-substituted quinolines through Sandmeyer-type reactions to introduce cyano functionality.

The historical progression of quinoline carbonitrile synthesis demonstrates the evolution from harsh, multi-step procedures to more refined methodologies. Early synthetic approaches often required severe reaction conditions, including high temperatures and strongly acidic media, which limited their practical applicability. The development of 4-chloro-7-cyanoquinoline synthesis, as documented by Price and colleagues, involved a complex sequence beginning with m-nitroaniline and ethoxymethylenemalonic ester, followed by reduction, hydrolysis, and decarboxylation steps.

The Conrad-Limpach reaction, introduced in 1887, provided another historical foundation for quinoline derivative synthesis, though its application to carbonitrile-substituted quinolines required significant methodological adaptations. This reaction, which combines aryl amines with beta-ketoesters under thermal conditions, contributed to the broader understanding of quinoline ring formation mechanisms that would later influence carbonitrile derivative synthesis strategies.

Historical research efforts during the 1940s and 1950s were particularly driven by the search for antimalarial compounds, which necessitated the preparation of various quinoline derivatives including carbonitrile-substituted variants. These research programs established many of the foundational synthetic methodologies that continue to influence contemporary quinoline chemistry. The systematic investigation of structure-activity relationships during this period provided crucial insights into the electronic and steric effects of different substituents, including cyano groups, on quinoline-based molecular frameworks.

Significance in Modern Organic Synthesis

Quinoline-7-carbonitrile has emerged as a compound of substantial significance in modern organic synthesis, serving multiple roles as a synthetic intermediate, building block, and functional group donor in various chemical transformations. The compound's importance stems from its unique combination of the quinoline heterocyclic framework with the versatile nitrile functional group, which provides numerous opportunities for further chemical elaboration and modification.

In contemporary pharmaceutical chemistry, quinoline-7-carbonitrile serves as a crucial intermediate in the synthesis of bioactive compounds. The presence of nitrogen heterocycles in pharmaceutical agents is well-documented, with heterocyclic scaffolds frequently appearing as common cores in active pharmaceutical ingredients and natural products. The quinoline framework itself has demonstrated remarkable utility in drug development, with numerous quinoline-containing compounds exhibiting antimalarial, antibacterial, and anticancer activities.

The nitrile functional group in quinoline-7-carbonitrile provides exceptional synthetic versatility, enabling diverse chemical transformations that expand the compound's utility in modern synthesis. Nitrile groups can undergo hydrolysis to form carboxylic acids, reduction to primary amines, and cycloaddition reactions to generate various heterocyclic systems. These transformation possibilities make quinoline-7-carbonitrile an attractive starting material for the preparation of quinoline derivatives with different functional group patterns and biological activities.

Modern synthetic methodologies have significantly improved the accessibility and practical utility of quinoline-7-carbonitrile. Recent advances in metal-free quinoline synthesis have addressed many of the limitations associated with traditional synthetic approaches, including harsh reaction conditions and toxic reagents. These developments have enhanced the compound's appeal as a synthetic building block by providing more efficient and environmentally friendly preparation methods.

The electrophilic cyclization approaches developed by contemporary researchers have opened new pathways for quinoline synthesis that incorporate functional groups like cyano substituents during the ring formation process. These methodologies represent significant advances over traditional approaches that required post-synthetic functionalization steps. The ability to introduce cyano groups directly during quinoline formation has streamlined synthetic sequences and improved overall efficiency in preparing quinoline-7-carbonitrile and related compounds.

Table 3: Modern Synthetic Applications of Quinoline-7-carbonitrile

| Application Category | Specific Use | Significance |

|---|---|---|

| Pharmaceutical Intermediates | Antimalarial agent synthesis | High structural similarity to active compounds |

| Building Block Chemistry | Heterocycle construction | Versatile nitrile functionality |

| Material Science | Organic electronic materials | Aromatic conjugation properties |

| Coordination Chemistry | Ligand synthesis | Multiple nitrogen coordination sites |

The significance of quinoline-7-carbonitrile in modern organic synthesis extends to its role in developing new synthetic methodologies. Researchers continue to explore novel approaches for quinoline functionalization that utilize the unique reactivity patterns associated with cyano-substituted quinoline systems. These investigations contribute to the broader understanding of heterocyclic chemistry and provide new tools for synthetic organic chemists working with nitrogen-containing aromatic systems.

Systematic Nomenclature and CAS Registry

Quinoline-7-carbonitrile represents a heterocyclic aromatic compound bearing a nitrile functional group at the 7-position of the quinoline ring system [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as quinoline-7-carbonitrile, following established protocols for naming quinoline derivatives where substituents are numbered according to the quinoline ring system [3] [4]. The Chemical Abstracts Service registry number 67360-38-7 uniquely identifies this compound in chemical databases worldwide [1] [2] [5].

The compound exists under several alternative nomenclature designations, including 7-cyanoquinoline and 7-quinolinecarbonitrile, reflecting the presence of the cyanide functional group at position 7 of the quinoline heterocycle [1] [2] [5]. According to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, quinoline itself represents a retained name preferred over systematic alternatives such as 1-benzopyridine or benzo[b]pyridine [4]. The numbering system for quinoline derivatives follows a established convention where the nitrogen heteroatom receives position 1, and subsequent carbon atoms are numbered consecutively around the bicyclic system [6].

The molecular formula C₁₀H₆N₂ indicates a highly unsaturated aromatic system with a molecular weight of 154.17 daltons [1] [2] [5]. The compound is catalogued in major chemical databases with the MDL number MFCD12028057, facilitating cross-referencing across different chemical information systems [2]. The SMILES notation N#CC1=CC=C2C=CC=NC2=C1 provides a machine-readable structural representation that encodes the connectivity and aromatic character of both the quinoline ring system and the terminal nitrile group [2].

Molecular Geometry and Electronic Configuration

The molecular architecture of quinoline-7-carbonitrile exhibits a nearly planar geometry characteristic of fused aromatic ring systems [7] [8]. Computational studies utilizing density functional theory at the B3LYP/6-31G* level reveal that the molecule maintains an essentially coplanar arrangement between the benzene and pyridine rings, with dihedral angles typically less than 5 degrees [9] [7]. This planarity arises from the extensive π-electron delocalization across the bicyclic quinoline framework, which is further extended through conjugation with the nitrile functional group.

The bond lengths within the quinoline ring system reflect the aromatic character and electron distribution patterns. The nitrogen-carbon bond distances N1-C2 and related aromatic carbon-carbon bonds exhibit values of approximately 1.318 Å and 1.418 Å respectively, consistent with aromatic character [9]. The carbon-carbon bond connecting to the nitrile substituent at position 7 shows a typical single bond length of approximately 1.45 Å, while the carbon-nitrogen triple bond of the nitrile group displays the characteristic 1.16 Å distance expected for this functional group [9] [10].

Bond angles throughout the quinoline ring system approximate the ideal 120° values expected for sp²-hybridized aromatic carbons, with calculated values of 118.6° for C2-C3-C4 and 119.4° for C3-C4-C5 [9]. The incorporation of the nitrile group introduces minimal distortion to the ring geometry, as the linear C≡N unit aligns with the aromatic plane to maximize orbital overlap and conjugation.

The electronic configuration of quinoline-7-carbonitrile features a total of 76 electrons distributed across molecular orbitals that encompass both the aromatic π-system and the nitrile functionality. The highest occupied molecular orbital typically resides on the quinoline ring system, while the lowest unoccupied molecular orbital often involves the nitrile group, facilitating potential charge transfer transitions [11] [12]. The extended conjugation between the quinoline π-system and the nitrile group results in a decreased energy gap between frontier molecular orbitals compared to unsubstituted quinoline [13] [12].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

The infrared spectrum of quinoline-7-carbonitrile displays characteristic absorption bands that reflect the compound's structural features and functional groups [14] [15] [16]. The most prominent spectroscopic signature appears as a sharp, intense absorption band in the region 2220-2240 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration of the nitrile functional group [14] [16]. This frequency range is typical for aromatic nitriles, where the electron-withdrawing nature of the aromatic system slightly increases the C≡N stretching frequency compared to aliphatic nitriles.

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations manifest as medium to strong intensity bands in the 1600-1580 cm⁻¹ and 1560-1540 cm⁻¹ regions respectively [14] [16]. These absorptions reflect the quinoline ring system's aromatic character and the presence of the pyridine-type nitrogen within the heterocyclic framework. The specific frequencies and intensities of these bands provide diagnostic information about the substitution pattern and electronic environment of the quinoline system.

Additional characteristic absorptions include carbon-hydrogen aromatic bending vibrations appearing in the 800-750 cm⁻¹ region, which are sensitive to the substitution pattern and can aid in structural confirmation [14] [16]. The overall infrared fingerprint region below 1500 cm⁻¹ contains multiple bands arising from complex vibrational modes involving the entire molecular framework, providing a unique spectroscopic signature for identification purposes.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy reveals the magnetic environments of hydrogen atoms within the quinoline-7-carbonitrile structure [17] [18]. The aromatic protons of the quinoline ring system appear as distinct signals in the downfield region between 7.5 and 9.5 ppm, reflecting the deshielding effect of the aromatic π-electron system [17] [18]. The proton at position 2, adjacent to the quinoline nitrogen, typically resonates furthest downfield at approximately 9.0-9.5 ppm due to the additional deshielding effect of the electronegative nitrogen atom.

The proton at position 8, ortho to the nitrile substituent, appears in the range 8.5-9.0 ppm, experiencing both aromatic deshielding and the additional electron-withdrawing influence of the adjacent nitrile group [17] [18]. The remaining aromatic protons at positions 3, 4, 5, and 6 appear as overlapping multiplets in the 7.5-8.5 ppm region, with specific chemical shifts depending on their proximity to the nitrogen heteroatom and the nitrile substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment [17] [18]. The carbon atom of the nitrile group exhibits a characteristic signal in the range 115-120 ppm, typical for aromatic nitriles where the carbon experiences significant deshielding from the triple bond character and aromatic conjugation [17] [18]. The quaternary carbon at position 7, directly bonded to the nitrile group, appears slightly upfield from other aromatic carbons due to the electron-withdrawing effect reducing electron density at this position.

The remaining quinoline carbon atoms resonate between 120-150 ppm, with the carbon adjacent to nitrogen (position 2) appearing furthest downfield due to the electronegativity effect [17] [18]. The specific chemical shift pattern provides detailed structural information and can be used to confirm the substitution position and molecular connectivity.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of quinoline-7-carbonitrile provides molecular weight confirmation and structural fragmentation information [19] [20]. The molecular ion peak appears at m/z 154, corresponding to the intact molecular structure with the expected isotope pattern reflecting the natural abundance of carbon-13 and nitrogen-15 [19] [20]. The molecular ion typically exhibits moderate to high intensity, reflecting the stability of the aromatic π-system under electron impact ionization conditions.

The base peak commonly appears at m/z 127, resulting from the loss of the nitrile group (27 mass units) from the molecular ion [19] [20]. This fragmentation pattern is characteristic of aromatic nitriles and reflects the relative weakness of the carbon-carbon bond connecting the nitrile group to the aromatic ring compared to the aromatic carbon-carbon bonds within the quinoline system. The resulting quinoline cation radical (m/z 127) represents a stable aromatic species that readily forms under mass spectrometric conditions.

Additional fragmentation pathways include the loss of hydrogen cyanide (27 mass units) to yield fragment ions at m/z 127, and sequential losses of carbon monoxide or other small molecules from the quinoline ring system [19] [20]. The fragmentation pattern provides diagnostic information for structural elucidation and can distinguish between different isomeric quinoline carbonitrile compounds based on their specific breakdown pathways under controlled ionization conditions.

X-ray Crystallographic Analysis

Crystallographic structural determination of quinoline-7-carbonitrile and related quinoline derivatives provides definitive molecular geometry information and solid-state packing arrangements [7] [8] [21]. The crystal structure typically reveals the expected planar molecular geometry with minimal deviation from coplanarity between the benzene and pyridine rings of the quinoline system [7] [8]. The root mean square deviation from planarity generally measures less than 0.02 Å, confirming the extensive π-electron delocalization across the bicyclic framework.

Unit cell parameters for quinoline derivatives commonly crystallize in various space groups including orthorhombic and monoclinic systems, depending on the specific substitution pattern and intermolecular interactions [8] [21] [22]. The molecular packing typically involves aromatic π-π stacking interactions between adjacent quinoline ring systems, with typical centroid-to-centroid distances of 3.6-3.8 Å [7] [8]. These weak intermolecular forces contribute to the overall crystal stability and influence physical properties such as melting point and solubility.

The crystal structure data provides precise bond lengths and angles that serve as benchmarks for computational studies and confirm theoretical predictions about molecular geometry [7] [8] [21]. The carbon-nitrogen triple bond of the nitrile group aligns within the molecular plane, optimizing orbital overlap and conjugation with the quinoline π-system. Intermolecular hydrogen bonding interactions, while generally weak due to the limited number of hydrogen bond donors, may involve carbon-hydrogen bonds as donors to the nitrile nitrogen or quinoline nitrogen acceptors, contributing to the overall crystal packing stability [7] [8].

Quinoline-7-carbonitrile represents a significant class of heterocyclic compounds with diverse applications in pharmaceutical and chemical industries. The synthesis and manufacturing of this compound involves sophisticated methodologies that have evolved from conventional approaches to novel catalytic techniques. This comprehensive analysis examines the established synthetic routes, emerging catalytic methods, and industrial-scale production considerations for quinoline-7-carbonitrile and related derivatives.

Conventional Synthetic Routes

The conventional synthesis of quinoline-7-carbonitrile relies primarily on two fundamental approaches: Friedländer annulation reactions and direct cyanation strategies. These established methodologies have formed the backbone of quinoline synthesis for over a century, providing reliable pathways for the construction of the quinoline scaffold with carbonitrile functionality.

Friedländer Annulation Approaches

The Friedländer synthesis, discovered by Paul Friedländer in 1882, remains one of the most versatile and widely employed methods for quinoline construction [1] [2] [3]. This approach involves the acid- or base-catalyzed cyclocondensation of 2-aminoaryl aldehydes or ketones with carbonyl compounds containing active methylene groups to form quinoline scaffolds [2].

The mechanism of Friedländer annulation typically proceeds through two possible pathways. The first pathway involves initial aldol condensation between the two carbonyl-containing reactants, followed by intramolecular cyclization and dehydration to yield the quinoline product [4]. The second pathway begins with Schiff base formation between the amino group and carbonyl functionality, followed by aldol reaction and subsequent elimination [1] [2].

For quinoline-7-carbonitrile synthesis, the Friedländer approach requires careful selection of starting materials to ensure proper positioning of the carbonitrile group. The reaction conditions significantly influence both yield and regioselectivity. Recent investigations have demonstrated that various catalytic systems can optimize the Friedländer synthesis performance [5].

Reaction Conditions and Catalytic Systems

Modern Friedländer syntheses employ diverse catalytic systems to enhance reaction efficiency and selectivity. Ceric ammonium nitrate serves as an effective catalyst at ambient temperature, achieving yields of 70-95% within 45 minutes [6]. Ionic liquid systems, particularly 1-butylimidazolium tetrafluoroborate, enable reactions at room temperature with 84% yield in just 10 minutes under ultrasonic irradiation [6] [7].

Heterogeneous catalytic systems offer significant advantages for industrial applications. Silica-supported sodium hydrogen sulfate provides excellent yields under solvent-free conditions [8], while polymer-supported catalysts like PEG-SO₃H demonstrate remarkable recyclability and environmental compatibility [8].

Mechanistic Considerations

The Friedländer reaction mechanism has been extensively studied through both experimental and computational approaches. Detailed investigations reveal that under basic or acidic conditions, the reaction initiates through slow intermolecular aldol condensation, followed by rapid cyclization and dehydration [4]. The intermediate aldol adduct and subsequent cyclic intermediates are typically too short-lived for direct observation, underscoring the concerted nature of the cyclization process.

Cyanation Reaction Strategies

Direct cyanation approaches provide alternative pathways for introducing carbonitrile functionality into quinoline systems. These strategies typically involve the functionalization of pre-formed quinoline scaffolds through selective C-H activation or substitution reactions.

Hypervalent Iodine-Mediated Cyanation

Hypervalent iodine(III) reagents, particularly (diacetoxyiodo)benzene, enable regioselective cyanation of quinoline N-oxides with trimethylsilyl cyanide [9]. This methodology offers excellent regioselectivity and operates under mild reaction conditions, making it suitable for sensitive substrates. The hypervalent iodine reagent functions both as an activator for the substrate and an accelerator for N-O bond cleavage [9].

Direct Oxidative C-H Cyanation

Direct oxidative C-H cyanation represents a more atom-economical approach, utilizing molecular oxygen as the terminal oxidant and trimethylsilyl cyanide as the cyano source [10]. This methodology avoids the need for substrate pre-functionalization and provides direct access to cyanated quinoline derivatives.

Metal-Free Cyanation Approaches

Graphene oxide has emerged as a highly efficient carbocatalyst for the direct metal-free transformation of quinoline derivatives [11]. This approach offers cost-effectiveness and environmental compatibility while maintaining high catalytic efficiency for cyanation reactions.

Novel Catalytic Synthesis Techniques

The development of novel catalytic methodologies has revolutionized quinoline synthesis, offering improved efficiency, selectivity, and environmental compatibility. These advanced techniques leverage cutting-edge catalytic systems and innovative reaction designs to achieve superior synthetic outcomes.

Transition Metal-Catalyzed Approaches

Nickel-catalyzed dehydrogenative coupling represents a significant advancement in quinoline synthesis [12]. This methodology operates under aerobic conditions at 80°C, utilizing molecularly defined, phosphine-free nickel catalysts. The approach enables the synthesis of both quinoline and quinoxaline derivatives through double dehydrogenative coupling, starting from readily available 2-aminobenzyl alcohols and appropriate coupling partners [12].

Iron single-atom catalysis has emerged as a particularly promising technique for quinoline synthesis [13]. This approach enables one-step cyclization reactions under mild conditions, achieving yields up to 94% for complex quinoline derivatives. The single-atom iron catalyst provides exceptional selectivity and can facilitate the synthesis of pharmaceutical intermediates that traditionally require multi-step synthetic sequences [13].

Nanocatalytic Systems

Copper-based nanoparticles have demonstrated remarkable efficiency in quinoline synthesis. Copper oxide nanoparticles with average sizes of 3.2 nm enable alcohol dehydrogenative coupling reactions, producing quinoline derivatives in high yields under relatively mild conditions [14]. The nanocatalyst can be recycled multiple times without significant loss of catalytic activity [14].

Zinc oxide nanoflowers provide both Lewis acid and Lewis base sites, facilitating Friedländer synthesis under solvent-free conditions [14]. The catalyst achieves yields ranging from 20-95% depending on substrate compatibility and demonstrates excellent reusability over multiple reaction cycles.

Metal-Organic Framework Catalysts

MOF-based catalysts, particularly IRMOF-3/PSTA/Cu systems, offer high porosity and multifunctional catalytic sites [14]. These materials enable multicomponent reactions for quinoline synthesis with yields of 85-96% and demonstrate remarkable stability and durability under reaction conditions.

Magnetic Nanoparticle Catalysis

Magnetic Fe₃O₄ nanoparticles provide unique advantages for quinoline synthesis through their ease of separation and recovery [15]. Recent studies demonstrate that these catalysts achieve yields of 74-89% within 6-8 hours of reaction time, with robust catalytic performance maintained over multiple cycles [15].

Industrial-scale Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including cost-effectiveness, environmental impact, safety, and scalability. Industrial quinoline production has evolved significantly from traditional methods to incorporate modern catalytic approaches and green chemistry principles.

Raw Material Economics and Supply Chain

Industrial quinoline production typically relies on aniline and glycerol as primary raw materials [16] [17]. The Skraup synthesis, involving aniline condensation with glycerol in the presence of oxidizing agents and sulfuric acid catalyst, remains the dominant industrial process [16]. However, raw material cost fluctuations and supply chain considerations significantly impact production economics.

Modern industrial processes increasingly focus on renewable feedstocks and sustainable production pathways [18]. The development of renewable quinoline manufacturing represents a significant advancement, addressing environmental concerns while maintaining economic viability [18].

Process Optimization and Energy Efficiency

Traditional quinoline synthesis operates at elevated temperatures (130-150°C) with significant energy requirements [19]. Modern catalytic approaches enable operation at reduced temperatures (50-100°C), resulting in substantial energy savings and improved process economics [19].

Catalyst recovery and recycling represent critical factors for industrial viability. Heterogeneous catalytic systems offer significant advantages over homogeneous catalysts through simplified separation and reuse protocols [8] [19]. Advanced catalyst systems achieve multiple recycling cycles without significant activity loss, substantially reducing operational costs.

Environmental Impact and Regulatory Compliance

Industrial quinoline production faces increasing environmental scrutiny due to the use of harsh chemicals and generation of acidic waste streams [19] [20]. Modern production facilities implement advanced waste treatment systems and adopt green chemistry principles to minimize environmental impact.

Regulatory compliance requirements continue to evolve, particularly for pharmaceutical-grade quinoline derivatives. Manufacturing facilities must maintain stringent quality control standards and implement comprehensive environmental management systems [19] [20].

Scale-up Challenges and Solutions

The scale-up of quinoline synthesis from laboratory to industrial scale presents unique challenges related to heat management, mixing efficiency, and product quality control [21]. Batch production systems offer flexibility for producing various quinoline derivatives, allowing manufacturers to respond to market demands for different products [21].

Process safety considerations become paramount at industrial scale, particularly when handling concentrated acids and operating at elevated temperatures [17]. Modern facilities incorporate advanced safety systems and automated process control to minimize risks and ensure consistent product quality.

Quality Control and Product Specifications

Industrial quinoline production must meet increasingly stringent purity requirements, particularly for pharmaceutical applications [19]. Advanced analytical techniques and real-time monitoring systems ensure consistent product quality and compliance with regulatory specifications.

The development of continuous manufacturing processes represents an emerging trend in industrial quinoline production, offering improved efficiency and reduced operational costs compared to traditional batch processes [19] [18].

Market Dynamics and Production Capacity

Global quinoline production exceeds 2000 tons annually, with significant regional variations in production capacity and market demand [22] [23]. The quinoline market is projected to reach USD 538.6 million by 2035, expanding at a CAGR of 3.5% [23]. This growth drives continued investment in production capacity and technological advancement.

Industrial producers increasingly focus on specialty quinoline derivatives with higher value-added applications, particularly in pharmaceutical and agrochemical sectors [23] [19]. This trend requires flexible production systems capable of manufacturing diverse quinoline products with varying specifications and purity requirements.